![molecular formula C8H7ClO2 B123252 Benzyl chloroformate CAS No. 501-53-1](/img/structure/B123252.png)
Benzyl chloroformate
Overview
Description
Benzyl chloroformate, also known as benzyl chlorocarbonate or Z-chloride, is the benzyl ester of chloroformic acid . It can be described as the chloride of the benzyloxycarbonyl (Cbz or Z) group . In its pure form, it is a water-sensitive oily colorless liquid, although impure samples usually appear yellow .
Synthesis Analysis
Benzyl chloroformate is prepared in the lab by treating benzyl alcohol with phosgene . Phosgene is used in excess to minimize the production of the carbonate . The use of phosgene gas in the lab preparation carries a very large health hazard .
Molecular Structure Analysis
The molecular formula of Benzyl chloroformate is C8H7ClO2 . Its average mass is 170.593 Da and its monoisotopic mass is 170.013458 Da .
Chemical Reactions Analysis
Benzyl chloroformate decomposes slowly in water forming benzyl alcohol, HCl, and CO2 . It gives off HCl fumes in moist air . It reacts with bases, both organic and inorganic . It attacks many metals especially in a humid atmosphere .
Physical And Chemical Properties Analysis
Benzyl chloroformate is a colorless liquid with a pungent odor . It has a density of 1.195 g/cm3 and a boiling point of 103 °C (217 °F; 376 K) at 20 Torr . It degrades in contact with water .
Scientific Research Applications
Peptide Synthesis
Field
Application
Benzyl chloroformate was used in the Bergmann-Zervas carboxybenzyl method of peptide synthesis developed by Max Bergmann and Leonidas Zervas . This was the first successful method of controlled peptide chemical synthesis .
Method
The compound is used for the introduction of the benzyloxycarbonyl protecting group . The protecting group is abbreviated Cbz or Z .
Results
For twenty years, it was the dominant procedure used worldwide until the 1950s .
Amine Protection
Field
Application
Benzyl chloroformate is often used for amine group protection .
Method
Common procedures to achieve protection starting from benzyl chloroformate include: Benzyl chloroformate and a base, such as sodium carbonate .
Results
The reaction is very widespread for amine protection in other applications within organic synthesis and total synthesis .
Preparation of Cbz-protected Anilines
Field
Application
Cbz-protected anilines were prepared directly from aromatic carboxylic acids .
Method
The process involves the use of sodium azide and Cbz-Cl .
Results
The method provides a direct and efficient way to prepare Cbz-protected anilines .
Synthesis of 1,2,4-Oxadiazoles
Application
Benzyl chloroformate is used in a recently reported 3-step synthesis of 1,2,4-oxadiazoles .
Method
The exact method is not specified in the source .
Results
The method provides a new approach to synthesize 1,2,4-oxadiazoles .
Reactive Chemical Intermediate
Field
Application
Benzyl chloroformate is widely used as a reactive chemical intermediate in various industries, including plastic, pharmaceutical, agricultural, and organic chemicals .
Method
The exact method varies depending on the specific industry and application .
Results
The use of Benzyl chloroformate as a reactive chemical intermediate contributes to the production of a wide range of products .
Synthesis of Carboxybenzyl (Cbz) Protected Amines
Application
Benzyl chloroformate is useful for the introduction of carboxybenzyl (Cbz) protecting group for amines such as aniline in organic synthesis .
Method
The compound is prepared in the lab by treating benzyl alcohol with phosgene .
Results
The use of Benzyl chloroformate in this application has been implicated in the chronic pulmonary disease of pioneers in the usage of the compound .
Synthesis of Esters and Carbamates
Application
Benzyl chloroformate is used in the production of esters and carbamates .
Method
The exact method varies depending on the specific ester or carbamate being synthesized .
Results
The use of Benzyl chloroformate in this application contributes to the production of a wide range of esters and carbamates .
Manufacturing Intermediates
Application
Benzyl chloroformate is used as a manufacturing intermediate in various industries, including plastic, pharmaceutical, and agricultural .
Results
The use of Benzyl chloroformate as a manufacturing intermediate contributes to the production of a wide range of products .
Safety And Hazards
Benzyl chloroformate is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It may cause cancer and is suspected of damaging the unborn child . It may cause damage to organs through prolonged or repeated exposure .
Future Directions
The global Benzyl Chloroformate market size was valued at USD 61.66 million in 2022 and is expected to expand at a CAGR of 1.63% during the forecast period, reaching USD 67.94 million by 2028 . Benzyl chloroformate-based compounds contribute to the development of agrochemicals with enhanced efficacy, specificity, and safety . Technological advancements and innovation in benzyl chloroformate derivatives are shaping the market’s growth .
properties
IUPAC Name |
benzyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDAJNMJOMSNEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Record name | BENZYL CHLOROFORMATE | |
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DSSTOX Substance ID |
DTXSID9027158 | |
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Molecular Weight |
170.59 g/mol | |
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Physical Description |
Benzyl chloroformate appears as a colorless liquid with an acrid odor. Vapors irritate eyes and mucous membranes. Corrosive to metals and tissue. Long-term inhalation of low concentrations or short-term inhalation of high concentrations can result in adverse health effects., Liquid, Clear to yellow oily liquid with a pungent odor; [ICSC], OILY COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |
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Boiling Point |
306 °F at 760 mmHg (decomposes) (USCG, 1999), 152 °C AT 760 MM HG | |
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Flash Point |
227 °F Vigorous decomposition occurs at these temperatures; thus these values are anomalous due to the effect of the decomp. products (benzyl chloride and CO2). (USCG, 1999), [HSDB] 80 °C, 176 °F OC; 227 °F CC, 80.0 °C c.c. | |
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Solubility |
SOL IN ETHER, ACETONE, BENZENE, Solubility in water: reaction | |
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Density |
1.22 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2166 20 °C/4 °C, Relative density (water = 1): 1.20 | |
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Vapor Density |
Relative vapor density (air = 1): 1 | |
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Vapor Pressure |
7 mm Hg @ 85-87 °C, Vapor pressure, kPa at 85-87 °C: 0.009 | |
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Impurities |
May contain 3% or less benzyl chloride | |
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Product Name |
Benzyl chloroformate | |
Color/Form |
OILY LIQUID, COLORLESS TO PALE YELLOW LIQUID | |
CAS RN |
501-53-1 | |
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Melting Point |
0 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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